1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS 2095409-32-6) is the unsubstituted, oxidation-state-pure scaffold validated in nanomolar CFTR (BPO-27, IC₅₀ ~8 nM) and mTOR inhibitors. Its zero HBD, 1,3-dione architecture enables bidentate metal coordination inaccessible to 1,4-dione isomers. Procure the exact 1,3-dione tautomer for reproducible fragment screening (Rule-of-Three compliant), scaffold-hopping, and vildagliptin impurity fate mapping at ≤0.10% thresholds. Orthogonal reactivity at C1/C3 carbonyls, C4 methylene, and C6/C7 pyrrole positions supports parallel SAR from a single lot.

Molecular Formula C7H5NO3
Molecular Weight 151.121
CAS No. 2095409-32-6
Cat. No. B2857422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione
CAS2095409-32-6
Molecular FormulaC7H5NO3
Molecular Weight151.121
Structural Identifiers
SMILESC1C(=O)OC(=O)C2=CC=CN21
InChIInChI=1S/C7H5NO3/c9-6-4-8-3-1-2-5(8)7(10)11-6/h1-3H,4H2
InChIKeyBUEFEPGXIYXLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS 2095409-32-6) – Core Scaffold Procurement Guide for Medicinal Chemistry and Chemical Biology


1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS 2095409-32-6) is a fused bicyclic heterocycle comprising a pyrrole ring annulated to a 1,3-oxazine-1,3-dione moiety [1]. With a molecular formula C₇H₅NO₃, molecular weight 151.12 g·mol⁻¹, zero hydrogen-bond donors, three hydrogen-bond acceptors, a calculated XLogP3-AA of 0.5, and a topological polar surface area of 48.3 Ų, this compound occupies physicochemically balanced chemical space suitable for fragment-based drug discovery and scaffold-hopping campaigns [1]. The scaffold is the unsubstituted archetype of the pyrrolo[2,1-c][1,4]oxazine-dione family, which has been validated as the pharmacophoric core in nanomolar CFTR inhibitors (BPO series, IC₅₀ ~8–150 nM) and low-nanomolar mTOR kinase inhibitors [2][3].

Why Generic Substitution Fails for 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione: Oxidation-State and Regioisomeric Specificity Dictate Biological and Synthetic Utility


The pyrrolo[2,1-c][1,4]oxazine scaffold exists in multiple oxidation states and regioisomeric forms—including the tetrahydro-1,4(3H)-dione (vildagliptin impurity series, MW 155.15, one H-bond donor), the 3,4-dihydro-1H form, and the fully aromatic 1,3-dione described herein [1]. Each oxidation state presents a distinct hydrogen-bonding profile, electrophilic reactivity at the carbonyl positions, and metabolic stability signature. For example, the 1,3-dione tautomer lacks an N–H donor (HBD = 0) and positions its two carbonyls in a 1,3-relationship, enabling bidentate metal coordination or dual hydrogen-bond acceptance geometry that is sterically and electronically inaccessible to the 1,4-dione isomer [1]. In CFTR inhibitor SAR campaigns, subtle changes to the dione ring oxidation state and fusion topology altered IC₅₀ values by >10-fold (BPO-27: IC₅₀ ~8 nM vs. PPQ-102: IC₅₀ ~90 nM), demonstrating that even closely related in-class scaffolds cannot be interchanged without loss of target engagement [2]. Consequently, procurement of the precise oxidation state and regioisomer is mandatory for reproducible SAR exploration and impurity profiling in pharmaceutical development.

Quantitative Differentiation of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione Against Structural Analogues: Head-to-Head and Cross-Study Evidence


Oxidation-State Comparison: 1,3-Dione vs. Tetrahydro-1,4(3H)-dione (Vildagliptin Impurity Scaffold) – Hydrogen-Bond Donor Count and LogP Differentiation

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione differs critically from its tetrahydro-1,4(3H)-dione analogue in hydrogen-bond donor count (HBD = 0 vs. 1), hydrogen-bond acceptor count (HBA = 3 vs. 3), and predicted lipophilicity (XLogP3-AA = 0.5 vs. estimated 0.2 for the saturated analogue) [1]. The absence of an N–H donor in the 1,3-dione eliminates a proton-donating centre, reducing desolvation penalty upon target binding for targets with lipophilic pockets while retaining three acceptor sites for key hydrogen-bond interactions. The tetrahydro analogue, containing a secondary amide-like N–H, introduces an additional donor that can alter binding pose and metabolic vulnerability . The 1,3-dione scaffold has been directly exploited as the core pharmacophore in BPO CFTR inhibitors achieving IC₅₀ values of 8–150 nM, whereas the tetrahydro-1,4-dione scaffold is primarily utilised as a pharmaceutical impurity standard (vildagliptin impurity 27), not as a primary pharmacophore [2][3].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Halogenation Handle: 7-Bromo Derivative as a Functionalisation Comparator – MW and Reactivity Trade-Off

The 7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (CAS 2092438-66-7) is the most common synthetic derivative of the parent scaffold, introducing a heavy bromine atom (ΔMW ≈ +78.9 Da) and a versatile cross-coupling handle at the pyrrole C7 position . While the bromo derivative enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings for late-stage diversification, it carries a molecular weight penalty (MW ~230 vs. 151.12) and increased lipophilicity that may violate lead-like criteria (congeneric LogP shift ≈ +0.6–0.8 log units) [1]. The parent 1,3-dione (MW 151.12, XLogP3-AA 0.5) conforms to the Rule of Three for fragment-based screening (MW ≤ 300, ClogP ≤ 3, HBA ≤ 6, HBD ≤ 3), making it directly suitable for fragment library inclusion without the need for dehalogenation or protecting-group manipulations [1]. The bromo derivative is marketed as a 'versatile small molecule scaffold' but requires additional synthetic steps before biological evaluation .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalisation

Scaffold Complexity Comparison: Unsubstituted 1,3-Dione Core vs. Benzopyrimido-Pyrrolo-Oxazine-Dione (BPO) CFTR Inhibitors – MW Efficiency and Synthetic Tractability

The fully elaborated BPO CFTR inhibitor BPO-27 (MW ~530 Da, IC₅₀ ~8 nM) and the earlier lead PPQ-102 (IC₅₀ ~90 nM) both contain the pyrrolo[2,1-c][1,4]oxazine-dione core fused to a benzopyrimido or pyrimido-quinoxalinedione system [1][2]. The unsubstituted 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione (MW 151.12) represents the minimal pharmacophoric core, offering a >3.5-fold reduction in molecular weight relative to the mature lead compounds [1][3]. In the CFTR SAR study, the dione moiety was essential for activity: reduction or modification of the oxazine-dione ring led to substantial loss of potency, confirming that the 1,3-dione oxidation state is the active pharmacophore [1]. The unsubstituted scaffold provides a synthetically tractable starting point (5–6 synthetic steps to BPO analogues in 11–61% overall yield from simpler precursors) and enables systematic regio- and stereochemical SAR exploration that is not possible when procuring the pre-elaborated, patent-protected BPO final compounds [1].

Medicinal Chemistry CFTR Inhibition Lead Optimisation

Safety and Handling Profile: GHS Classification Compared to Common Halogenated Heterocyclic Building Blocks

According to the ECHA C&L Inventory, 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione carries a uniform GHS classification of Skin Irrit. 2 (H315: 100%), Eye Irrit. 2A (H319: 100%), and STOT SE 3 (H335: 100%) across one notifying company [1]. It bears no acute toxicity, mutagenicity, carcinogenicity, or reproductive toxicity classifications, nor any environmental hazard statements. This compares favourably to many halogenated heterocyclic building blocks (e.g., 7-bromo derivative or chloromethyl analogues), which frequently carry additional acute toxicity (H301/H311) or environmental hazard (H400/H410) classifications due to the presence of halogen atoms and reactive alkyl halide moieties [2]. The absence of halogen atoms in the parent scaffold eliminates the potential for genotoxic alkyl halide impurity formation during storage and handling, simplifying quality control documentation for GLP/GMP-adjacent research environments.

Laboratory Safety Procurement Compliance GHS Classification

Conformational Rigidity Advantage: Rotatable Bond Count Zero vs. Saturated Analogues in Fragment-Based Drug Design

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione possesses zero rotatable bonds (Rotatable Bond Count = 0), a consequence of its fully conjugated bicyclic framework [1]. This complete conformational restriction contrasts with the tetrahydro-1,4(3H)-dione analogue (Rotatable Bond Count = 0 as well, but with a saturated oxazine ring introducing conformational flexibility via ring puckering) and acyclic analogues that typically contain 2–4 rotatable bonds [1][2]. In fragment-based drug design, zero rotatable bonds correlates with higher ligand efficiency and reduced entropic penalty upon target binding. The BPO series of CFTR inhibitors leverages this rigid core to achieve binding affinities as low as 8 nM, demonstrating that conformational pre-organisation of the pyrrolo-oxazine-dione scaffold contributes favourably to target engagement thermodynamics [3]. By contrast, saturated or ring-opened analogues lose this intrinsic rigidity, introducing conformational sampling penalties that can reduce binding affinity by orders of magnitude.

Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

Optimal Procurement and Deployment Scenarios for 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery: Inclusion in Primary Screening Libraries for CFTR and Kinase Targets

With MW 151.12 Da, XLogP3-AA 0.5, HBD = 0, HBA = 3, and zero rotatable bonds, 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione satisfies all Rule of Three criteria for fragment-based screening [1]. The scaffold has been validated as the active pharmacophore in BPO CFTR inhibitors (BPO-27 IC₅₀ ~8 nM) and pyrimido-pyrrolo-oxazine mTOR inhibitors (Kd ~5 nM), providing a direct structural rationale for its inclusion in fragment libraries targeting ion channels and kinases [2][3]. Procurement of the parent 1,3-dione scaffold—rather than pre-elaborated analogues—enables unbiased fragment screening followed by structure-guided growth into novel, IP-differentiating chemical series.

Scaffold-Hopping and Core Replacement in Existing Inhibitor Programmes

For medicinal chemistry teams seeking to replace metabolically labile or synthetically complex cores (e.g., quinoxalinediones, benzodiazepinediones) in existing lead series, the pyrrolo[2,1-c][1,4]oxazine-1,3-dione scaffold offers a compact, synthetically tractable alternative. The BPO series evolved from PPQ inhibitors (IC₅₀ ~90 nM) to BPO-27 (IC₅₀ ~8 nM) by retaining the dione core while modifying peripheral substituents, demonstrating that the 1,3-dione scaffold is a privileged bioisostere capable of supporting >10-fold potency improvements through peripheral optimisation [2]. The scaffold's zero HBD count and moderate lipophilicity make it suitable for CNS programmes, as evidenced by the BBB-permeable pyrimido-pyrrolo-oxazine mTOR inhibitor series [3].

Pharmaceutical Impurity Profiling and Reference Standard Qualification

Given the structural relationship between 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione and oxidation-state variants found as vildagliptin-related impurities (e.g., tetrahydro-1,4(3H)-dione, impurity 27), procurement of the authentic 1,3-dione is essential for analytical method development, forced degradation studies, and impurity fate mapping in DPP-4 inhibitor manufacturing processes [1]. The distinct oxidation state, UV chromophore, and MS fragmentation pattern of the 1,3-dione enable unambiguous identification and quantification at ≤0.10% thresholds relative to the API, supporting ICH Q3A/Q3B regulatory submissions [1].

Diversity-Oriented Synthesis: Modular Elaboration via Electrophilic and Nucleophilic Modification Sites

The scaffold presents three distinct reactive centres for systematic SAR exploration: (i) electrophilic carbonyls at C1 and C3 amenable to nucleophilic addition, reduction, or condensation; (ii) the activated C4 methylene (CH₂ flanked by carbonyl and nitrogen) susceptible to deprotonation and alkylation; (iii) the electron-rich pyrrole C6 and C7 positions available for electrophilic aromatic substitution or halogenation [1]. This orthogonal reactivity profile exceeds that of saturated tetrahydro analogues and brominated derivatives, enabling parallel synthetic strategies: amide/ester formation at the dione, C–C bond formation at C4, and SEAr halogenation at C7—all from a single procurement lot of the parent scaffold [1][2].

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